1'-[(3,4-Dimethoxyphenyl)methyl]-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one
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Overview
Description
1’-[(3,4-Dimethoxyphenyl)methyl]-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one is a complex organic compound characterized by its unique spiro structure This compound features a spiro linkage between a dioxane ring and an indole moiety, with additional functional groups such as methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(3,4-Dimethoxyphenyl)methyl]-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spirocyclization: The spiro linkage is formed by reacting the indole derivative with a suitable dioxane precursor. This step often requires the use of a strong acid or base to facilitate the cyclization process.
Functional Group Introduction: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as methanol and methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1’-[(3,4-Dimethoxyphenyl)methyl]-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro compounds, acidic or basic catalysts.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1’-[(3,4-Dimethoxyphenyl)methyl]-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1’-[(3,4-Dimethoxyphenyl)methyl]-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to target proteins or enzymes. Additionally, the spiro structure may enhance its stability and bioavailability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares similar methoxy groups but differs in the triazole moiety.
3-(3,4-Dimethoxyphenyl)-1-propanol: Contains the same methoxyphenyl group but lacks the spiro and indole structures.
1-(3,4-Dimethoxyphenyl)ethan-1-one: Similar methoxyphenyl group but with a simpler ketone structure.
Uniqueness
1’-[(3,4-Dimethoxyphenyl)methyl]-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one is unique due to its spiro linkage and the combination of methoxy and methyl groups, which contribute to its distinct chemical properties and potential applications. The spiro structure provides enhanced stability and bioavailability, making it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
1'-[(3,4-dimethoxyphenyl)methyl]-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-14-5-7-17-16(11-14)21(26-9-4-10-27-21)20(23)22(17)13-15-6-8-18(24-2)19(12-15)25-3/h5-8,11-12H,4,9-10,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYVWIICLRQZOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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